molecular formula C20H19FN4O4S B2995053 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 877238-30-7

1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2995053
CAS No.: 877238-30-7
M. Wt: 430.45
InChI Key: BQHPNGRFUHQDBH-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.

    Coupling with piperidine: The final step might involve coupling the oxadiazole and sulfonyl intermediates with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-chlorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
  • 1-((4-bromophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide may impart unique properties such as increased metabolic stability or altered binding affinity compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHPNGRFUHQDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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